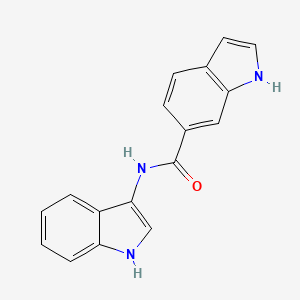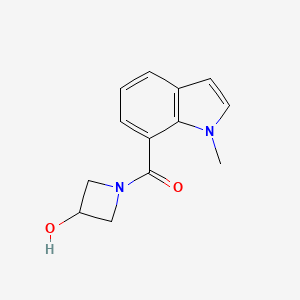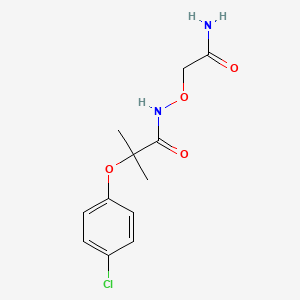![molecular formula C10H10Cl2N2O4 B6642037 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as DAAOA and is a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).
Wirkmechanismus
The mechanism of action of 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It may also modulate the expression of certain genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that DAAOA has various biochemical and physiological effects, such as:
1. Inhibition of cancer cell growth: DAAOA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: DAAOA has been reported to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases.
3. Immunomodulation: DAAOA has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide in lab experiments include its high purity and yield, as well as its potential applications in various research fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to elucidate its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide, such as:
1. Investigating its potential as an anticancer agent: Further studies are needed to determine the efficacy and safety of DAAOA as an anticancer agent.
2. Elucidating its mechanism of action: Further studies are needed to elucidate the mechanism of action of DAAOA, which will help in the development of new therapies for various diseases.
3. Developing novel derivatives: The synthesis of novel derivatives of DAAOA may lead to the discovery of compounds with improved pharmacological properties.
Conclusion:
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide is a chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an anticancer agent, neuroprotective agent, and immunomodulator. Further studies are needed to elucidate its mechanism of action and to develop novel derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide involves the reaction of 2,5-dichlorophenoxyacetic acid with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain 2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide. This method has been reported to have a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide has been extensively studied for its potential applications in various scientific research fields. Some of the areas where this compound has been investigated include:
1. Cancer Research: DAAOA has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent.
2. Neuroprotection: Studies have shown that DAAOA has neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
3. Immunomodulation: DAAOA has been reported to modulate the immune response in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-[[2-(2,5-dichlorophenoxy)acetyl]amino]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O4/c11-6-1-2-7(12)8(3-6)17-5-10(16)14-18-4-9(13)15/h1-3H,4-5H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLNUIMRVHZJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)NOCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)







![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)

